Furan derivatives, such as 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid, have garnered significant attention in the field of medicinal chemistry and materials science due to their diverse biological activities and potential applications in various industries. The furan ring, a common motif in natural products and synthetic compounds, is known for its versatility and reactivity, which allows for the development of compounds with a wide range of properties and functions.
In the pharmaceutical industry, furan derivatives have been explored for their antimicrobial properties. A series of furan-3-carboxamides were synthesized and showed significant in vitro antimicrobial activity against a range of microorganisms, including yeast, filamentous fungi, bacteria, and algae4. The structure-activity relationships of these compounds were further investigated through QSAR studies to optimize their biological activity.
Furan derivatives also play a crucial role in the development of sustainable materials. Furan-2,5-dicarboxylic acid (FDCA), for example, is a biomass-derived diacid that can be used to create polymers such as polyethylene furandicarboxylate (PEF), a promising alternative to petroleum-derived polyethylene terephthalate (PET)3. The scalable carboxylation route to FDCA from 2-furoic acid and CO2 represents a significant advancement in the production of biobased polymers, with the potential to reduce reliance on non-renewable resources.
The controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF) via enzyme cascades demonstrates the application of furan derivatives in biocatalysis5. The use of dual-enzyme systems for the synthesis of 5-formyl-2-furancarboxylic acid (FFCA) and FDCA, with high yields, showcases the efficiency of biocatalytic processes in producing valuable chemical building blocks.
The synthesis of 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid typically involves several key steps:
The molecular structure of 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid features:
5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid can participate in various chemical reactions:
The mechanism of action for 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid varies depending on its application:
Research into its biological activity suggests potential interactions with specific proteins or enzymes within microbial cells, although detailed mechanisms are still under investigation .
The physical and chemical properties of 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid are critical for understanding its behavior in various applications:
| Property | Value |
|---|---|
| Molecular Weight | 290.62 g/mol |
| Melting Point | 188–190 °C |
| Boiling Point | Predicted at ~400.6 °C |
| Density | ~1.486 g/cm³ |
| pKa | ~2.85 |
| Purity | Typically ≥95% |
These properties indicate that the compound is relatively stable under standard conditions but may require careful handling due to its irritant classification .
5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid has several promising applications:
The systematic IUPAC name for this compound is 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid, reflecting its core furan ring substituted at the 5-position with a 4-chlorophenyl group, at the 2-position with a trifluoromethyl group, and at the 3-position with a carboxylic acid functional group [3] [7]. Common synonyms include:
Table 1: Nomenclature and Identifiers
| Category | Identifier |
|---|---|
| IUPAC Name | 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid |
| CAS Number | 175276-60-5 |
| MDL Number | MFCD00275555 |
| Common Synonyms | 5-(4-Chlorophenyl)-2-(trifluoromethyl)-3-furoic acid; MFCD00275555 |
The compound has the molecular formula C₁₂H₆ClF₃O₃, with a precise molecular weight of 290.62 g/mol [3] [5]. This formula accounts for:
OC(=O)c1cc(oc1C(F)(F)F)c2ccc(Cl)cc2 [1] [5]. This denotes the carboxylic acid group (OC(=O)), furan ring (c1cc(o1)), trifluoromethyl attachment (C(F)(F)F), and 4-chlorophenyl linkage (c2ccc(Cl)cc2). 1S/C12H6ClF3O3/c13-7-3-1-6(2-4-7)9-5-8(11(17)18)10(19-9)12(14,15)16/h1-5H,(H,17,18) [1] [5]. This hierarchical representation encodes atomic connectivity, stereochemistry, and tautomeric states. BQUIEVOFWHVZAW-UHFFFAOYSA-N [1] [7], a 27-character hashed version for database searches. Analytical data (NMR, IR, MS) for this compound is not publicly reported in the sourced literature. Sigma-Aldrich explicitly states it does not collect analytical data for this chemical, and buyers must confirm purity [1] [2]. Computational predictions suggest:
Table 2: Predicted Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Density | 1.486 g/cm³ | Predicted [4] |
| Boiling Point | 400.6 ± 45.0°C | Predicted [4] |
| pKa | 2.85 ± 0.26 | Predicted [6] |
| LogP | 4.32 | Predicted [4] |
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5